molecular formula C12H12N2OS B2729391 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide CAS No. 866151-02-2

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide

Cat. No.: B2729391
CAS No.: 866151-02-2
M. Wt: 232.3
InChI Key: WBNLCFOVCGUFTD-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Gelators

A study explored the synthesis of N-(thiazol-2-yl) benzamide derivatives, including compounds closely related to 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide. These compounds demonstrated gelation behavior in ethanol/water and methanol/water mixtures, exhibiting good stability and low minimum gelator concentration. The structural analysis revealed helical assembly driven by π-π interactions alongside N–H⋯N and S⋯O interactions, suggesting their potential as supramolecular gelators in various applications, such as drug delivery systems and materials science (Yadav & Ballabh, 2020).

Microwave-Assisted Synthesis

Another study focused on the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method compared to traditional thermal heating. This highlights the compound's relevance in streamlining synthetic processes in medicinal chemistry and pharmaceutical research, providing a foundation for developing more effective synthetic routes for related compounds (Saeed, 2009).

Anticancer Activity

Research into N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share structural motifs with this compound, revealed promising in vitro anticancer activity against several human cancer cell lines. This indicates the compound's potential utility in anticancer drug development, with specific emphasis on targeting melanoma, leukemia, cervical cancer, and breast cancer cells. The study also performed molecular docking to predict mechanisms of action, underscoring the importance of such compounds in therapeutic research (Tiwari et al., 2017).

Chemical Sensing Applications

Coumarin benzothiazole derivatives, closely related to the chemical structure of interest, have been synthesized and shown to act as chemosensors for cyanide anions. This application demonstrates the compound's potential in environmental monitoring and safety, where rapid and sensitive detection of hazardous substances is crucial (Wang et al., 2015).

Properties

IUPAC Name

2-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-5-3-4-6-10(9)11(15)13-12-14(2)7-8-16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLCFOVCGUFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.